molecular formula C20H24N2O2 B5383042 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone

Cat. No.: B5383042
M. Wt: 324.4 g/mol
InChI Key: JTFJQYHIDCLXOA-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their use as central nervous system (CNS) agents, antihistamines, and antipsychotics. This compound, in particular, has been studied for its potential therapeutic applications, especially in targeting specific receptors in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone typically involves the reaction of 2-methoxyphenylpiperazine with 3-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with specific receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, such as alpha1-adrenergic receptors, which play a role in regulating various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone is unique in its specific structural features, which confer distinct pharmacological properties. Its methoxy and methyl groups contribute to its binding affinity and selectivity for certain receptors, making it a valuable compound for therapeutic research.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-6-5-7-17(14-16)15-20(23)22-12-10-21(11-13-22)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFJQYHIDCLXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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